methyl 4-bromo-1,3-oxazole-5-carboxylate
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Overview
Description
Methyl 4-bromo-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Mechanism of Action
Target of Action
Oxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
For instance, some oxazole derivatives were envisioned to be formal imidazole (Im) mimics, by placing a long pair of electrons to the DNA minor groove .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways due to their diverse chemical structures .
Result of Action
Oxazole derivatives are known to have diverse biological activities, which can result in various molecular and cellular effects .
Action Environment
The action of methyl 4-bromo-1,3-oxazole-5-carboxylate can be influenced by various environmental factors. These factors can affect the compound’s action, efficacy, and stability. For instance, storage conditions such as temperature can impact the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-oxobutanoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazoles.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Methyl 4-bromo-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate
- Methyl 4-chloro-1,3-oxazole-5-carboxylate
- Methyl 4-fluoro-1,3-oxazole-5-carboxylate
Uniqueness
Methyl 4-bromo-1,3-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in various chemical reactions and enhance the compound’s reactivity. Additionally, the oxazole ring imparts specific electronic and steric properties that can influence its biological activity and chemical behavior .
Properties
CAS No. |
1134560-77-2 |
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Molecular Formula |
C5H4BrNO3 |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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